5-(4-chlorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
5-(4-chlorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Mechanism of Action
Target of Action
Pyrido[2,3-d]pyrimidines, a class of compounds to which it belongs, have been reported to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
Pyrido[2,3-d]pyrimidines are known to inhibit their targets by binding to them, thereby disrupting their normal function .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those associated with its targets. For instance, inhibition of tyrosine kinase can disrupt signal transduction pathways, leading to effects on cell growth and differentiation .
Pharmacokinetics
One of the representative compounds of pyrido[2,3-d]pyrimidin-7(8h)-ones demonstrated good oral pharmacokinetic properties with a bioavailability value of 453% when administered at a dose of 25 mg/kg in rats .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets it inhibits. Generally, inhibition of the targets mentioned could lead to a variety of effects, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Biochemical Analysis
Biochemical Properties
The compound interacts with a variety of enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been found to inhibit Threonine Tyrosine Kinase (TTK), a key enzyme involved in cell division and growth . This interaction could potentially be leveraged for the development of new anticancer agents .
Cellular Effects
5-(4-chlorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been shown to have profound effects on various types of cells and cellular processes . It can suppress the proliferation of human cancer cell lines, potentially through its inhibition of TTK . This suggests that the compound may influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It exhibits strong binding affinity with TTK, as evidenced by a Kd value of 0.15 nM . This interaction leads to the inhibition of TTK, thereby affecting cell division and growth .
Dosage Effects in Animal Models
The compound has demonstrated good oral pharmacokinetic properties in animal models . Specific information on dosage effects, threshold effects, and potential toxic or adverse effects at high doses is not currently available in the literature.
Metabolic Pathways
Given its inhibition of TTK, it may influence pathways related to cell division and growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with 2-furylmethylamine to form an intermediate Schiff base, which is then cyclized with pyrimidine derivatives under acidic or basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(4-chlorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl 2-furylmethyl sulfide
- Pyrido[4,3-d]pyrimidines
Uniqueness
5-(4-chlorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both chlorophenyl and furylmethyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
IUPAC Name |
5-(4-chlorophenyl)-1-(furan-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O3/c19-12-5-3-11(4-6-12)14-7-8-20-16-15(14)17(23)21-18(24)22(16)10-13-2-1-9-25-13/h1-9H,10H2,(H,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARQSQZMLDGECT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C3=NC=CC(=C3C(=O)NC2=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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